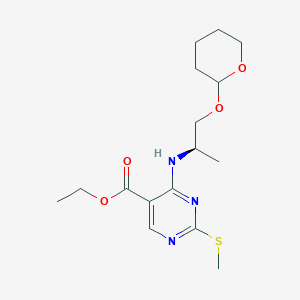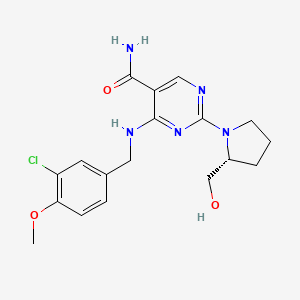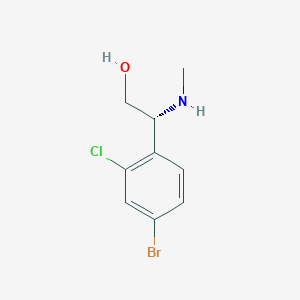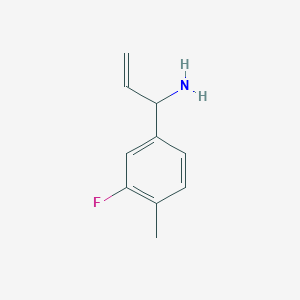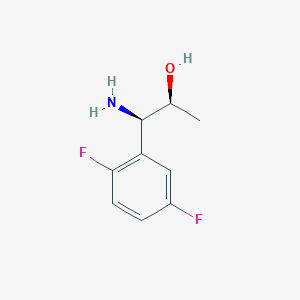
(1R,2S)-1-amino-1-(2,5-difluorophenyl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-1-amino-1-(2,5-difluorophenyl)propan-2-ol is a chiral compound that belongs to the class of amino alcohols. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a chiral carbon center, making it an important building block in the synthesis of various pharmaceuticals and biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-amino-1-(2,5-difluorophenyl)propan-2-ol can be achieved through several methods. One common approach involves the asymmetric hydrogenation of a suitable precursor using chiral catalysts. For example, the use of chiral rhodium or ruthenium catalysts can facilitate the reduction of prochiral ketones to yield the desired chiral amino alcohols with high enantiomeric excess .
Another method involves the asymmetric epoxidation of alkenes followed by ring-opening reactions to introduce the amino group. Chiral manganese catalysts, such as Jacobsen’s catalyst, are often employed in these reactions to achieve high selectivity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale asymmetric hydrogenation processes. These processes utilize chiral metal catalysts and are optimized for high efficiency and cost-effectiveness. The choice of catalyst, reaction conditions, and purification methods are critical factors in ensuring the quality and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S)-1-amino-1-(2,5-difluorophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various alkyl or acyl groups to the amino or hydroxyl positions.
Aplicaciones Científicas De Investigación
(1R,2S)-1-amino-1-(2,5-difluorophenyl)propan-2-ol has a wide range of applications in scientific research, including:
Chemistry: It serves as a chiral building block for the synthesis of complex molecules and pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: The compound is a key intermediate in the development of drugs targeting neurological disorders and other diseases.
Industry: It is utilized in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (1R,2S)-1-amino-1-(2,5-difluorophenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,2S)-1-amino-1-(2,4-difluorophenyl)propan-2-ol
- (1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol
- (1R,2S)-1-amino-1-(2,6-difluorophenyl)propan-2-ol
Uniqueness
Compared to similar compounds, (1R,2S)-1-amino-1-(2,5-difluorophenyl)propan-2-ol exhibits unique properties due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity, selectivity, and interaction with molecular targets, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H11F2NO |
|---|---|
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
(1R,2S)-1-amino-1-(2,5-difluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11F2NO/c1-5(13)9(12)7-4-6(10)2-3-8(7)11/h2-5,9,13H,12H2,1H3/t5-,9-/m0/s1 |
Clave InChI |
CKQXOSDBVJFTPB-CDUCUWFYSA-N |
SMILES isomérico |
C[C@@H]([C@@H](C1=C(C=CC(=C1)F)F)N)O |
SMILES canónico |
CC(C(C1=C(C=CC(=C1)F)F)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Amino-1-[4-(difluoromethoxy)phenyl]acetone](/img/structure/B13043119.png)



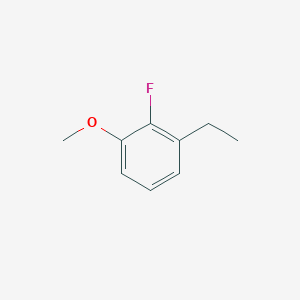
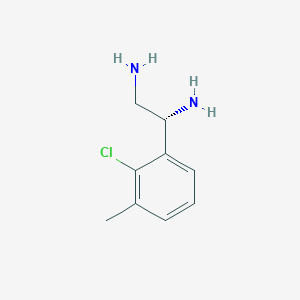

![1-(1-Benzylpyrrolidin-3-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carboxylic acid](/img/structure/B13043145.png)
